AA-dUTP sodium salt

Catalog No.
S006704
CAS No.
936327-10-5
M.F
C₁₂H₂₀N₃NaO₁₄P₃+
M. Wt
546.21
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AA-dUTP sodium salt

CAS Number

936327-10-5

Product Name

AA-dUTP sodium salt

IUPAC Name

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C₁₂H₂₀N₃NaO₁₄P₃+

Molecular Weight

546.21

InChI

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

ACQVEFOMEJFFBB-YJXLGPCOSA-N

SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Description

AA-dUTP sodium salt is a fluorescent dye which can be used to stain cDNA.

Molecular Structure Analysis

The key feature of AA-dUTP's structure is the combination of a natural pyrimidine base (uracil) linked to a deoxyribose sugar and a triphosphate group for energy transfer, similar to UTP. However, at the 5th position of the uracil ring, an additional three-carbon linker arm with a terminal amine group is attached []. This amine group differentiates AA-dUTP from UTP and allows for further chemical conjugation.


Chemical Reactions Analysis

AA-dUTP is primarily involved in enzymatic incorporation reactions and subsequent labeling reactions.

  • Enzymatic Incorporation

    AA-dUTP can be incorporated into DNA by enzymes like reverse transcriptase during cDNA synthesis []. These enzymes treat AA-dUTP as a substrate similar to UTP, forming bonds between the sugar and phosphate groups, integrating the modified nucleotide into the growing DNA strand.

  • Labeling Reaction

    The terminal amine group of the incorporated AA-dUTP serves as a reactive site for conjugation with various functional groups. This typically involves NHS (N-hydroxysuccinimide) ester dyes or biotinylated molecules that react with the amine, forming a stable covalent bond and attaching the desired label to the DNA molecule [].

AA-dUTP-DNA (Amine) + NHS-Dye -> AA-dUTP-DNA (Dye)


Physical And Chemical Properties Analysis

  • Solubility: AA-dUTP, being a modified nucleotide, is likely to be highly soluble in water due to the presence of charged phosphate groups.
  • Stability: The molecule is relatively stable in aqueous solutions at neutral pH but might degrade under acidic or basic conditions. The triphosphate group can be susceptible to hydrolysis.

AA-dUTP's mechanism of action relies on its ability to be a substrate for enzymes involved in DNA synthesis and its subsequent use for labeling. During reverse transcription or PCR amplification, AA-dUTP competes with UTP for incorporation into the growing DNA strand. The enzymes cannot differentiate between the two molecules based on the core structure. Once incorporated, the amine group on AA-dUTP becomes a handle for attaching fluorescent dyes or other labels without affecting the integrity of the DNA molecule [, ]. This allows researchers to create fluorescently labeled probes for various applications like DNA microarrays, fluorescence in situ hybridization (FISH), and studying gene expression.

Incorporation into Nucleic Acids

AA-dUTP sodium salt can be enzymatically incorporated into newly synthesized DNA during in vitro transcription reactions by certain polymerases like T7 RNA polymerase []. This incorporation introduces an amine group (NH2) into the DNA molecule at specific locations.

Labeling and Detection

The amine group introduced by AA-dUTP sodium salt acts as a functional group for further modifications. This allows researchers to label the modified DNA or RNA with various probes for detection purposes. Common labeling strategies include:

  • Fluorescent labeling: The amine group can be coupled to fluorescent dyes, enabling researchers to visualize the labeled nucleic acids using fluorescence microscopy or other techniques [].
  • Biotinylation: Biotin, a small molecule with high affinity for streptavidin, can be attached to the amine group. This allows researchers to capture and purify the labeled nucleic acids using streptavidin-conjugated magnetic beads or other affinity matrices [].
  • Hapten conjugation: Other haptens, such as digoxigenin or horseradish peroxidase (HRP), can also be conjugated to the amine group, enabling various detection methods like ELISA or immunohistochemistry [].

These labeling approaches facilitate diverse applications in molecular biology research, including:

  • Gene expression analysis: Studying the expression levels of specific genes by detecting the corresponding labeled transcripts (mRNA) [].
  • DNA/RNA sequencing: Labeling allows for efficient sequencing of modified or purified nucleic acids [].
  • In situ hybridization: Visualizing the location of specific DNA or RNA sequences within cells or tissues [].

Dates

Modify: 2023-08-15
[1]. Cox WG, et al. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. Biotechniques. 2004 Jan;36(1):114-22.

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